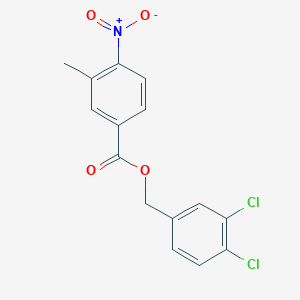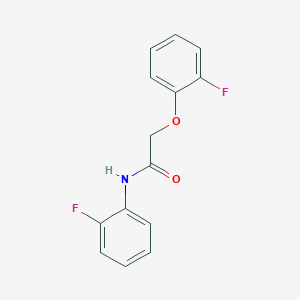
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that has gained significant attention in the field of scientific research. DMMP belongs to the class of piperazine derivatives, which are known to have potential therapeutic applications due to their diverse biological activities.
作用機序
The mechanism of action of 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. It has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the pathogenesis of various diseases. 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to induce apoptosis in cancer cells, which could be a potential therapeutic strategy for cancer treatment.
実験室実験の利点と制限
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some future directions for research could include investigating the efficacy of 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine in animal models of neurodegenerative diseases, exploring its potential as an anti-cancer agent in vivo, and optimizing its formulation for better solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine and its potential interactions with other drugs.
In conclusion, 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine is a promising compound that has shown potential therapeutic applications in various fields. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages that make it a valuable tool for scientific research. Further studies are needed to fully understand its potential and explore its future applications.
合成法
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 2,4-dimethylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to obtain 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine. The synthesis method has been optimized to yield high purity 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine with good yields.
科学的研究の応用
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been studied for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases. Additionally, 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential as an anti-cancer agent and has shown efficacy against various cancer cell lines.
特性
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-4-9-19(16(2)14-15)20(23)22-12-10-21(11-13-22)17-5-7-18(24-3)8-6-17/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVFBVBVAZCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)



![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5729117.png)
![methyl 4,5-dimethoxy-2-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5729122.png)
![4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5729141.png)
![4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5729147.png)
![4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5729151.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate](/img/structure/B5729158.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B5729165.png)